Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈FNO₂ and a molecular weight of 227.28 g/mol. This compound is notable for its unique chemical structure, which includes a piperidine ring substituted with an ethynyl group and a fluorine atom, as well as a tert-butyl ester group. It is primarily used in research settings and has various applications in synthetic chemistry and pharmaceutical development.
Preparation Methods
The synthesis of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with tert-butyl alcohol .
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Synthetic Route
Step 1: Formation of the piperidine ring.
Step 2: Introduction of the ethynyl group via a nucleophilic substitution reaction.
Step 3: Fluorination of the piperidine ring.
Step 4: Esterification with tert-butyl alcohol.
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Reaction Conditions
- The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
- Common solvents include dichloromethane and tetrahydrofuran.
- Catalysts such as palladium or copper may be used in the ethynylation step.
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Industrial Production
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis.
- Continuous flow reactors and automated synthesis platforms can be employed to increase efficiency and yield.
Chemical Reactions Analysis
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
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Oxidation
- The ethynyl group can be oxidized to form carbonyl compounds.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction
- The compound can be reduced to form saturated derivatives.
- Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
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Substitution
- The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents such as sodium azide or potassium cyanide can be used for these transformations.
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Major Products
- Oxidation products include carbonyl compounds.
- Reduction products include saturated piperidine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate has several scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
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Biology
- Investigated for its potential biological activity and interactions with biological targets.
- Used in studies of enzyme inhibition and receptor binding.
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Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its potential therapeutic effects in various disease models.
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Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
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Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
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Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
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Tert-butyl 4-ethynyl-4-chloropiperidine-1-carboxylate
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and development.
Properties
IUPAC Name |
tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWDBGQOAGBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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